![molecular formula C5H7BrO2 B1626047 5-Bromo-4,7-dihydro-[1,3]dioxepine CAS No. 61253-91-6](/img/structure/B1626047.png)
5-Bromo-4,7-dihydro-[1,3]dioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4,7-dihydro-[1,3]dioxepine is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4,7-dihydro-[1,3]dioxepine, and how can reaction conditions be optimized?
Answer: The synthesis of this compound derivatives typically involves bromination of precursor dihydroxybiphenyls or analogous intermediates. For example, bromination of dihydroxybiphenyl followed by cyclization under Yamamoto conditions (using catalysts like Ni(0)) yields the desired dioxepine framework . Key optimization parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in cycloaddition reactions involving dioxepine derivatives .
- Solvent systems : Ethanol or THF is preferred for slow crystallization, enabling high-purity yields .
Q. How can structural characterization of this compound be performed reliably?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, orthorhombic crystal systems (space group Pbca) with refined R-factors < 0.05 ensure accuracy .
- Spectroscopic techniques :
- NMR : 1H and 13C NMR identify aromatic protons (δ 6.8–7.2 ppm) and bromine-induced deshielding effects .
- IR : Peaks at ~1250 cm−1 (C-O-C stretching) and ~600 cm−1 (C-Br bending) confirm functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of [3+2] cycloaddition reactions involving this compound derivatives?
Answer: Copper(I)-catalyzed [3+2] cycloadditions favor endo transition states due to steric and electronic effects. Computational studies (e.g., DFT) reveal:
- Electron-deficient sites : The bromine substituent increases electrophilicity at the C4 position, directing nucleophilic attack .
- Steric hindrance : Bulky substituents on the dioxepine ring disfavor alternative pathways, enhancing regioselectivity .
Experimental validation involves kinetic profiling and isotopic labeling to track bond formation .
Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound derivatives?
Answer: Contradictions often arise from:
- Solvent effects : DFT calculations typically assume gas-phase conditions, whereas experimental NMR/IR data include solvent interactions. Use implicit solvent models (e.g., PCM) to improve agreement .
- Conformational flexibility : Dynamic NMR or variable-temperature studies can resolve rotameric equilibria not captured in static computational models .
- Crystallographic disorder : Refinement with SHELXL (using restraints/constraints) corrects for thermal motion artifacts in SC-XRD data .
Q. What strategies improve the yield of enantiomerically pure this compound derivatives?
Answer:
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., menthol) during synthesis, later removed via hydrolysis .
- Asymmetric catalysis : Chiral phosphine ligands with Pd(0) or Cu(I) catalysts achieve enantiomeric excess (ee) > 90% in cyclopropanation reactions .
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose derivatives) for HPLC separation of racemic mixtures .
Q. Methodological Considerations
Q. What experimental precautions are critical when handling this compound in air-sensitive reactions?
Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation .
- Drying agents : Pre-treat solvents with molecular sieves (3Å) to eliminate trace moisture, which can hydrolyze the dioxepine ring .
- Low-temperature quenching : Add reactions to cold aqueous solutions (−20°C) to stabilize intermediates .
Q. How can researchers leverage computational tools to predict the biological activity of this compound derivatives?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in the PDB database) .
- QSAR models : Train algorithms on datasets of similar dioxepine compounds to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- ADMET profiling : Software like SwissADME predicts pharmacokinetic properties (e.g., blood-brain barrier penetration) .
属性
CAS 编号 |
61253-91-6 |
---|---|
分子式 |
C5H7BrO2 |
分子量 |
179.01 g/mol |
IUPAC 名称 |
5-bromo-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C5H7BrO2/c6-5-1-2-7-4-8-3-5/h1H,2-4H2 |
InChI 键 |
PWWSSTBBAFVUNQ-UHFFFAOYSA-N |
SMILES |
C1C=C(COCO1)Br |
规范 SMILES |
C1C=C(COCO1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。